molecular formula C10H12O3 B2432653 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 42044-93-9

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B2432653
CAS No.: 42044-93-9
M. Wt: 180.203
InChI Key: YSHWKKGQACCKOW-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It features a benzene ring substituted with an ethyl group, a hydroxyl group, and a methoxy group. This compound is structurally related to vanillin, a well-known flavoring agent, but with an ethyl group instead of a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Peikin reaction, where a phenol derivative is reacted with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF) as a solvent. The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed .

Industrial Production Methods

Industrial production of similar compounds, such as vanillin, often involves the oxidation of lignin or guaiacol. These methods can be adapted for the production of this compound by modifying the starting materials and reaction conditions to introduce the ethyl group.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Ethyl-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: 5-Ethyl-2-hydroxy-3-methoxy-4-nitrobenzaldehyde (nitration product).

Mechanism of Action

The mechanism of action of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It can induce DNA damage, as detected by comet assays, and disrupt cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to oxidative stress and potential cell death in fungal pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-ethyl-2-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWKKGQACCKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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